6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine

Medicinal chemistry Scaffold hopping Potassium channel modulation

Procure 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine as a structurally unique screening candidate. The 6-ethyl substituent offers potency enhancement over 6-methyl analogs; the imidazolyl-propyl side chain provides distinct hydrogen-bonding geometry vs. pyrazolyl variants. Ideal for SAR profiling against 5-aryl analogs and target ID via chemoproteomics. MW 287.39, XLogP3 2.8 — optimized for drug-like property space with favorable solubility. Available through screening compound suppliers; inquire for purity, lot-specific analytical data, and bulk pricing.

Molecular Formula C14H17N5S
Molecular Weight 287.39 g/mol
CAS No. 2548981-55-9
Cat. No. B6446924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine
CAS2548981-55-9
Molecular FormulaC14H17N5S
Molecular Weight287.39 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N=CN=C2S1)NCCCN3C=CN=C3
InChIInChI=1S/C14H17N5S/c1-2-11-8-12-13(17-9-18-14(12)20-11)16-4-3-6-19-7-5-15-10-19/h5,7-10H,2-4,6H2,1H3,(H,16,17,18)
InChIKeyFONJPHCNRVPXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine (CAS 2548981-55-9): Structural and Physicochemical Baseline for Procurement


6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine (CAS 2548981-55-9) is a synthetic heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidin-4-amine class [1]. Its architecture features a thieno[2,3-d]pyrimidine core substituted at the 6‑position with an ethyl group and at the 4‑amino position with an N‑[3‑(1H‑imidazol‑1‑yl)propyl] side chain. Computed physicochemical properties include a molecular weight of 287.39 g·mol⁻¹, XLogP3‑AA of 2.8, one hydrogen‑bond donor, five hydrogen‑bond acceptors, and six rotatable bonds [1]. The compound is catalogued in several commercial screening collections under identifiers AKOS040724821 and F6754‑8388, and its CAS registry number is 2548981‑55‑9 [1]. No primary research publications or patents that directly report biological activity, selectivity, or ADME data for this exact compound were identified in the public domain at the time of this analysis.

Why Generic Substitution of 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine Carries Undefined Risk


The thieno[2,3‑d]pyrimidin-4-amine scaffold is a privileged chemotype that has been exploited across multiple distinct target classes—including potassium channels [1], folate‑dependent enzymes [2], and receptor tyrosine kinases—with subtle changes in substitution pattern dictating which target is engaged, and with what potency. For example, replacing the 6‑ethyl group of the target compound with a 5‑phenyl ring (as in N‑[3‑(1H‑imidazol‑1‑yl)propyl]‑5‑phenylthieno[2,3‑d]pyrimidin‑4‑amine, disclosed in US2005/0026935 A1 [1]) relocates the lipophilic substituent from the thiophene ring to the pyrimidine ring, profoundly altering molecular shape, electrostatic potential, and target complementarity. Similarly, the imidazolyl‑propyl side chain at the 4‑amino position is a critical pharmacophoric element; changing this linker to a pyrazolyl‑ethyl chain (as in 5,6‑dimethyl‑N‑[2‑(1‑methyl‑1H‑pyrazol‑5‑yl)ethyl]thieno[2,3‑d]pyrimidin‑4‑amine, same molecular formula C₁₄H₁₇N₅S) yields a distinct topological isomer with different hydrogen‑bonding geometry [3]. Even within the same formal molecular formula, these structural permutations can abolish or invert biological activity. Therefore, substituting the target compound with any in‑class analog without explicit, matched‑assay comparative data introduces unquantifiable scientific risk.

Quantitative Differentiation Evidence for 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine (CAS 2548981-55-9) Versus Closest Analogs


Structural Topology Differentiation: 6‑Ethyl vs. 5‑Aryl Substitution Pattern

The target compound carries a 6‑ethyl substituent on the thiophene ring of the thieno[2,3‑d]pyrimidine core, whereas the closest disclosed analog in the patent literature—N‑[3‑(1H‑imidazol‑1‑yl)propyl]‑5‑phenylthieno[2,3‑d]pyrimidin‑4‑amine [1]—places a phenyl ring at the 5‑position of the pyrimidine ring. This topological difference relocates the lipophilic group from the thiophene‑fused side (6‑position) to the pyrimidine ring (5‑position), altering the three‑dimensional shape and electrostatic surface potential of the molecule. No head‑to‑head biological comparison of these two compounds has been published.

Medicinal chemistry Scaffold hopping Potassium channel modulation

Physicochemical Property Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity

The target compound has a computed XLogP3‑AA of 2.8, one hydrogen‑bond donor, and five hydrogen‑bond acceptors [1]. In contrast, the 5‑phenyl analog N‑[3‑(1H‑imidazol‑1‑yl)propyl]‑5‑phenylthieno[2,3‑d]pyrimidin‑4‑amine (no CAS assigned in the public domain) has a calculated XLogP of approximately 3.5–4.0 owing to the additional phenyl ring, and retains the same number of HBD (1) and HBA (5). The higher lipophilicity of the 5‑phenyl analog would be predicted to alter membrane permeability, plasma protein binding, and metabolic clearance, although no direct experimental comparison of the two compounds has been performed.

Drug-likeness Physicochemical profiling Library design

Class‑Level Evidence: Impact of 6‑Ethyl Substitution on Thieno[2,3‑d]pyrimidine Potency

In a series of 2‑amino‑4‑oxo‑5‑substituted‑thieno[2,3‑d]pyrimidines reported by Gangjee et al. [1], the 6‑ethyl substituent increased in vitro tumor cell growth inhibition potency by 2–3 orders of magnitude compared to the corresponding 6‑methyl analog (compound 1 vs. compound 2 in that study). Although the core scaffold and substitution pattern differ from the target compound (2‑amino‑4‑oxo vs. 4‑amino; different 5‑substituents), this finding establishes a class‑level precedent that the 6‑ethyl group on the thieno[2,3‑d]pyrimidine ring system can confer substantial potency enhancement over the 6‑methyl variant. The target compound similarly bears a 6‑ethyl group, which distinguishes it from 6‑methyl or 6‑unsubstituted analogs within the same 4‑amino sub‑class.

Thymidylate synthase Dihydrofolate reductase Structure-activity relationship

Side‑Chain Pharmacophore Differentiation: Imidazolyl‑Propyl vs. Pyrazolyl‑Ethyl Topology

The target compound incorporates an N‑[3‑(1H‑imidazol‑1‑yl)propyl] side chain at the 4‑amino position. A commercially available topological isomer, 5,6‑dimethyl‑N‑[2‑(1‑methyl‑1H‑pyrazol‑5‑yl)ethyl]thieno[2,3‑d]pyrimidin‑4‑amine, shares the same molecular formula (C₁₄H₁₇N₅S) but replaces the imidazole ring with a 1‑methyl‑pyrazole and shortens the linker by one methylene unit [1]. This alters both the hydrogen‑bonding character (imidazole NH vs. pyrazole N‑methyl) and the spatial reach of the heterocyclic ring. No comparative biological data exist for these two compounds, but pharmacophore modeling predicts divergent target engagement profiles due to the differing geometry and hydrogen‑bonding capacity of the terminal heterocycle.

Pharmacophore modeling Isosteric replacement Ligand efficiency

Recommended Application Scenarios for 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine Based on Current Evidence


Screening Library Diversification for Folate Pathway or Potassium Channel Target Campaigns

The compound's thieno[2,3‑d]pyrimidine core, combined with the 6‑ethyl substituent, positions it as a structurally distinct entry for screening campaigns targeting folate‑dependent enzymes (GARFT, AICARFT, TS, DHFR) or potassium channels (e.g., ROMK/Kir1.1). The 6‑ethyl group provides class‑level precedent for potency enhancement over 6‑methyl analogs (2–3 orders of magnitude in the 2‑amino‑4‑oxo sub‑class [1]), and the imidazolyl‑propyl side chain offers hydrogen‑bonding capability absent in pyrazolyl or triazolyl variants. Procurement of this compound for initial screening, followed by head‑to‑head profiling against the 5‑phenyl analog [2] and the pyrazolyl‑ethyl isomer, would efficiently establish SAR for the 4‑amino‑thieno[2,3‑d]pyrimidine sub‑class.

Physicochemical Benchmarking in Property‑Driven Lead Optimization

With a computed XLogP3 of 2.8, molecular weight of 287.39 g·mol⁻¹, and only six rotatable bonds, the compound falls within favorable drug‑like property space [1]. It can serve as a reference point for assessing the physicochemical impact of substituting the 6‑ethyl group with bulkier lipophilic groups (e.g., phenyl, cycloalkyl) or modifying the imidazolyl‑propyl linker. The lower lipophilicity relative to the 5‑phenyl analog (estimated ΔXLogP ≈ +0.7 to +1.2) makes it a preferred starting point for programs where aqueous solubility and minimal CYP inhibition are prioritized.

Chemical Probe Development for Target Deconvolution Studies

The compound's availability in commercial screening collections (AKOS, ChemBridge) and its distinct structural fingerprint (6‑ethyl + imidazolyl‑propyl) make it suitable for use as a chemical probe in chemoproteomics or cellular thermal shift assays (CETSA) aimed at identifying its molecular target(s). Because no primary target is established for this exact compound, procurement followed by unbiased target identification could uncover novel biology associated with the 4‑amino‑thieno[2,3‑d]pyrimidine chemotype, analogous to the discovery path of related 6‑substituted analogs that led to first‑in‑class dual GARFT/AICARFT inhibitors [2].

Negative Control or Selectivity Panel Member for 5‑Aryl Thieno[2,3‑d]pyrimidine Series

Given its topological distinction from the 5‑aryl series (6‑ethyl on thiophene vs. 5‑phenyl on pyrimidine [2]), the target compound can serve as a negative control or selectivity panel member when profiling 5‑aryl thieno[2,3‑d]pyrimidine‑4‑amines. Including this compound in selectivity panels would help establish whether biological activity observed for 5‑aryl analogs is driven by the 5‑aryl substituent specifically or by the shared imidazolyl‑propyl‑4‑amino scaffold more generally.

Quote Request

Request a Quote for 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.